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molecular formula C7H13N3O B8272575 5-(Azidomethyl)-2,2-dimethyltetrahydrofuran

5-(Azidomethyl)-2,2-dimethyltetrahydrofuran

Cat. No. B8272575
M. Wt: 155.20 g/mol
InChI Key: KXZCFNXWFCMVOG-UHFFFAOYSA-N
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Patent
US08883819B2

Procedure details

5-(Bromomethyl)-2,2-dimethyltetrahydrofuran (36 g, 186 mmol) in DMF (300 ml) was treated with solid sodium azide (12.73 g, 196 mmol) and heated at 90° C. for 4 hrs. The mixture was allowed to cool to RT and partitioned between water (1.5 l) and ether (2×500 ml). The ether layer was separated and washed with (0.5M) LiCl (500 ml), dried MgSO4, filtered and evaporated to afford the title compound;
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
12.73 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[O:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4]1.[N-:10]=[N+:11]=[N-:12].[Na+]>CN(C=O)C>[N:10]([CH2:2][CH:3]1[O:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4]1)=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
BrCC1CCC(O1)(C)C
Name
Quantity
12.73 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
partitioned between water (1.5 l) and ether (2×500 ml)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with (0.5M) LiCl (500 ml), dried MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1CCC(O1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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